molecular formula C7H7BN2O2 B1326396 1H-Indazole-6-boronic acid CAS No. 885068-10-0

1H-Indazole-6-boronic acid

Cat. No.: B1326396
CAS No.: 885068-10-0
M. Wt: 161.96 g/mol
InChI Key: ZKNLCHWRWRYPGG-UHFFFAOYSA-N
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Description

1H-Indazole-6-boronic acid is a boronic acid derivative of indazole, a bicyclic heterocycle containing a benzene ring fused to a pyrazole ring. This compound is of significant interest in organic chemistry due to its utility in various synthetic applications, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Indazole-6-boronic acid can be synthesized through several methods. One common approach involves the reaction of indazole with boronic acid derivatives under specific conditions. For instance, the Suzuki-Miyaura coupling reaction is a widely used method where indazole derivatives react with boronic acids in the presence of a palladium catalyst and a base such as cesium carbonate in a solvent like 1,4-dioxane/water mixture at elevated temperatures .

Industrial Production Methods: Industrial production of this compound typically involves large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, often employing continuous flow reactors to maintain consistent reaction conditions and improve efficiency .

Chemical Reactions Analysis

Types of Reactions: 1H-Indazole-6-boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 1H-Indazole-6-boronic acid primarily involves its role as a reactant in Suzuki-Miyaura coupling reactions. The boronic acid group interacts with palladium catalysts to form carbon-carbon bonds, which are crucial in the synthesis of complex organic molecules. This compound can also act as an inhibitor of certain enzymes, affecting molecular pathways involved in disease processes .

Comparison with Similar Compounds

  • 1H-Indazole-3-boronic acid
  • 2H-Indazole-6-boronic acid
  • Indole-6-boronic acid

Comparison: 1H-Indazole-6-boronic acid is unique due to its specific position of the boronic acid group on the indazole ring, which influences its reactivity and the types of reactions it can undergo. Compared to 1H-Indazole-3-boronic acid, the 6-boronic acid derivative may exhibit different reactivity patterns and selectivity in chemical reactions .

Properties

IUPAC Name

1H-indazol-6-ylboronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BN2O2/c11-8(12)6-2-1-5-4-9-10-7(5)3-6/h1-4,11-12H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKNLCHWRWRYPGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(C=C1)C=NN2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80646440
Record name 1H-Indazol-6-ylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80646440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885068-10-0
Record name 1H-Indazol-6-ylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80646440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-Indazole-6-boronic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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